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Executive Summary & Chemical Context

The molecule 5-(4-Methoxy-3-methylphenyl)-4-methylisoxazole represents a specific
pharmacophore within the 3,4,5-trisubstituted isoxazole class. This structural motif is
historically significant in medicinal chemistry, serving as the core scaffold for COX-2 selective

inhibitors (coxibs), such as Valdecoxib and Parecoxib.[1][2]

Finding the specific CAS Registry Number® for a precise analog—or exploring its chemical
space—requires more than a text-based query. It demands a structural logic approach because
nomenclature for heterocycles can be ambiguous (e.g., isoxazole numbering variations).

This guide details a self-validating search protocol using SciFinder-n, Reaxys, and PubChem. It
moves beyond simple identity searches to substructure and similarity algorithms, ensuring you
capture not just the target, but the relevant bioactive landscape.

Structural Breakdown & SAR Implications

To design an effective search, we must deconstruct the molecule into search primitives:
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o Core: Isoxazole ring (1,2-oxazole).[3]

e Position 5: 4-Methoxy-3-methylphenyl group (The "tail" - critical for hydrophobic pocket
interaction in COX enzymes).

o Position 4: Methyl group (Steric spacer).[4]

» Position 3: Unspecified in your query string. Note: In bioactive coxibs, this position typically
hosts a phenylsulfonamide moiety. If your target has a Hydrogen at position 3, it is likely a
synthetic intermediate.

Search Methodologies: The Three-Tiered Protocol

Do not rely on a single search algorithm. A robust cheminformatics workflow uses three tiers to
ensure coverage.

Tier 1: Exact Search (Identity)
e Goal: Find the specific CAS number for 5-(4-Methoxy-3-methylphenyl)-4-methylisoxazole.

e Method: Canonical SMILES or InChlKey search.
« Pitfall: Minor tautomeric differences or salt forms will be missed.

Tier 2: Substructure Search (The "Superstructure"
Approach)

e Goal: Find all compounds containing the 5-(aryl)-4-methylisoxazole core.

o Method: Draw the core scaffold and leave the 3-position and phenyl ring substituents open
(R-groups).

o Why: This captures the "lodo" analog (CAS 1399652-67-5) and other halogenated
precursors essential for SAR analysis.

Tier 3: Similarity Search (Tanimoto)

e Goal: Find "nearest neighbors" with similar electronic/steric fields but different connectivity.
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o Method: Tanimoto coefficient > 0.85 using MACCS keys or ECFP4 fingerprints.

Visualization: The Search Logic Workflow

The following diagram illustrates the decision matrix for isolating the correct CAS number and

its analogs.
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Caption: Logical flow for retrieving CAS numbers, moving from exact identity to broad chemical
space exploration.

Step-by-Step Experimental Protocol (SciFinder-n)

This protocol is designed for CAS SciFinder-n, the industry standard for small molecule
indexing.

Phase A: Constructing the Query

e Launch CAS Draw: Do not use the text search initially. Text names for isoxazoles are
notoriously inconsistent (e.g., 1,2-oxazole vs isoxazole).

e Draw the Core:
o Draw an isoxazole ring.[5]

o At Position 4: Add a Methyl group.[3][6]
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o At Position 5: Add a Phenyl ring.

o Define Substituents (Variable Points):

o On the Phenyl ring (Pos 5), attach a Methoxy (-OCH3) at the para position and a Methyl (-
CH3) at the meta position.

o CRITICAL STEP: At Position 3 of the isoxazole, leave it as a Hydrogen (explicit) if you
want the specific intermediate, or define it as a "Variable" (R-group) if you are looking for
bioactive drugs like Valdecoxib.

Phase B: Execution & Filtering

e Run "Substructure Search": This is safer than "Exact Search" as it accounts for isotopic
labeling or salt forms.

e Analyze Results:
o Scenario 1 (Direct Hit): You find the exact structure. Note the CAS RN.[7][8]

o Scenario 2 (The "Close Match"): You find CAS 1399652-67-5 (5-(3-iodo-4-
methoxyphenyl)-4-methylisoxazole).[3] This is a vital finding. It is the iodinated precursor.

o Refine by Role: Use the "Filter" sidebar to select "Preparation” or "Reactant” to see how
these analogs are synthesized.

Phase C: Data Validation (The "Trust" Check)

Before accepting a CAS number, validate it against these criteria:

o Stereochemistry: Is the molecule chiral? (The target described is achiral, but check for
atropisomerism in highly substituted biaryls).

e Source: Does the CAS link to a patent or a reputable journal (e.g., J. Med. Chem.)? Avoid
"Vendor-only" submissions if possible, as these are less verified.

Comparative Database Analysis

For a researcher, knowing where to search is as important as how.
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Synthesis & Signaling Pathway Context[8][9]

Understanding why we search for this molecule requires mapping it to the COX-2 inhibitory
pathway. The 4-methylisoxazole core is a scaffold designed to fit the hydrophobic side pocket
of the COX-2 enzyme, which is larger than that of COX-1.
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Caption: Mechanism of Action. The isoxazole analog competes with Arachidonic Acid for the
COX-2 active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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